molecular formula C14H11F2NO3 B3339850 Methyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 127371-54-4

Methyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B3339850
Key on ui cas rn: 127371-54-4
M. Wt: 279.24 g/mol
InChI Key: WGZPDLDHADAWSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05064958

Procedure details

To a 15 ml single neck round-bottom flask equipped with magnetic stirrer and under nitrogen atmosphere was added 60 mg (0.484 mmol) of the sodium salt of methyl 3-hydroxyacrylate in 1.5 ml of DMF. The resulting solution was stirred in the presence of 4A molecular sieves overnight and then filtered into another reaction vessel fitted with condenser, nitrogen line and a magnetic stirrer. To the mixture was charged 52 μl (0.467 mmol) N,N'-dimethylimidazolidinone and the solution was heated to 55° C. To this reactor was added a solution of 93 mg (0.388 mmol) of N-cyclopropyl-6,7-difluoro-2H-3, 1-benzoxazine-2,4(1H) dione in 1.5 ml of DMF. The reaction mixture was stirred at 55° C. for 1 hour. The system was allowed to cool to room temperature and was then added to 30 ml of water at pH 4.0. The pH of the resulting suspension was adjusted to 5.5 and the mixture was cooled to 0° C. and filtered. After drying there was obtained 50 mg (46%) of methyl 1-cyclopropyl-6,7-difluoro-1, 4-dihydro-4-oxo-3-quinolinecarboxylate, m.p.: 223° -224° C. The filtrate was extracted with methylene chloride and after drying and evaporation there was obtained an additional 47 mg (43.5%, total yield: 89.5%) of the desired product.
Quantity
60 mg
Type
reactant
Reaction Step One
Name
methyl 3-hydroxyacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
52 μL
Type
reactant
Reaction Step Three
Name
N-cyclopropyl-6,7-difluoro-2H-3, 1-benzoxazine-2,4(1H) dione
Quantity
93 mg
Type
reactant
Reaction Step Four
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[OH:2][CH:3]=[CH:4][C:5]([O:7][CH3:8])=[O:6].CN1CCN(C)C1=O.[CH:17]1([N:20]2[C:25]3[CH:26]=[C:27]([F:31])[C:28]([F:30])=[CH:29][C:24]=3C(=O)O[C:21]2=O)[CH2:19][CH2:18]1>CN(C=O)C.O>[CH:17]1([N:20]2[C:25]3[C:24](=[CH:29][C:28]([F:30])=[C:27]([F:31])[CH:26]=3)[C:3](=[O:2])[C:4]([C:5]([O:7][CH3:8])=[O:6])=[CH:21]2)[CH2:18][CH2:19]1 |^1:0|

Inputs

Step One
Name
Quantity
60 mg
Type
reactant
Smiles
[Na]
Name
methyl 3-hydroxyacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=CC(=O)OC
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
52 μL
Type
reactant
Smiles
CN1C(N(CC1)C)=O
Step Four
Name
N-cyclopropyl-6,7-difluoro-2H-3, 1-benzoxazine-2,4(1H) dione
Quantity
93 mg
Type
reactant
Smiles
C1(CC1)N1C(OC(C2=C1C=C(C(=C2)F)F)=O)=O
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 55° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 15 ml single neck round-bottom flask equipped with magnetic stirrer and under nitrogen atmosphere
FILTRATION
Type
FILTRATION
Details
filtered into another reaction vessel
CUSTOM
Type
CUSTOM
Details
fitted with condenser
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After drying there

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)N1C=C(C(C2=CC(=C(C=C12)F)F)=O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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